

Application of 2-Cyclopentylcyclopentanone in Flavor Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclopentylcyclopentanone

Cat. No.: B1220294

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This technical guide provides an in-depth exploration of **2-Cyclopentylcyclopentanone**, a synthetic flavor compound, and its applications within the flavor and fragrance industry. This document is intended for researchers, scientists, and product development professionals, offering both theoretical insights and practical, step-by-step protocols for its evaluation and use.

Introduction to 2-Cyclopentylcyclopentanone

2-Cyclopentylcyclopentanone (CAS No. 4884-24-6) is a bicyclic ketone that has garnered significant interest as a flavor and fragrance ingredient.[1][2] Unlike many flavor compounds that have natural precursors, **2-Cyclopentylcyclopentanone** is a synthetic molecule, reportedly not found in nature.[3] Its synthesis is economically viable, often involving the condensation of cyclopentanone followed by hydrogenation, making it an accessible component for flavor formulations.[4]

The unique sensory profile of **2-Cyclopentylcyclopentanone**, characterized by its fresh, cool, and minty notes with green and fruity undertones, allows it to impart a clean and refreshing quality to a wide range of products.[5][6] It has been approved for use as a flavoring agent by regulatory bodies such as the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), with no safety concerns at current levels of intake.[1][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a flavor compound is crucial for its effective application. These properties influence its volatility, solubility, and stability in various

food matrices.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O	[1]
Molecular Weight	152.23 g/mol	[1]
Appearance	Clear, colorless liquid	[1][8]
Odor Profile	Fruity, green, minty, aldehydic, woody	[3][9]
Boiling Point	232-233 °C at 760 mmHg	[3]
Flash Point	90 °C (194 °F)	[3]
Solubility	Practically insoluble in water; soluble in alcohol	[1][7]
FEMA Number	4514	[1]
JECFA Number	2050	[1]

Sensory Profile and Applications in Flavor Systems

The primary appeal of **2-Cyclopentylcyclopentanone** lies in its multifaceted sensory profile. Its characteristic "cool" and "minty" notes are not overpowering but rather lend a refreshing lift to flavor compositions.[5][6] This makes it a versatile ingredient in a variety of applications, including:

- Confectionery: In chewing gum, hard candies, and mints, it can enhance and prolong the cooling sensation.
- Beverages: It can be used to add a fresh, clean note to fruit-flavored drinks, teas, and flavored waters.
- Oral Care: Its clean and cool characteristics are well-suited for toothpastes and mouthwashes.[5]

- Dairy Products: In yogurts and ice creams, it can introduce a subtle freshness that complements fruit and mint flavors.

The recommended usage levels for **2-Cyclopentylcyclopentanone** in finished consumer products are typically up to 15 ppm.^[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the sensory and analytical evaluation of **2-Cyclopentylcyclopentanone**. These protocols are designed to be self-validating and are grounded in established scientific practices.

Protocol for Sensory Evaluation: Triangle Test in a Beverage Matrix

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.^{[10][11]} This protocol outlines the procedure for evaluating the sensory impact of **2-Cyclopentylcyclopentanone** in a simple beverage system.

Objective: To determine if the addition of **2-Cyclopentylcyclopentanone** at a concentration of 5 ppm creates a perceivable sensory difference in a sweetened lemon-flavored beverage.

Materials:

- **2-Cyclopentylcyclopentanone** (food grade)
- Ethanol (food grade, as a solvent)
- Sucrose
- Citric Acid
- Lemon flavor (without minty/cooling notes)
- Deionized water
- Presentation cups (identical and coded)

- Palate cleansers (unsalted crackers, room temperature water)

Procedure:

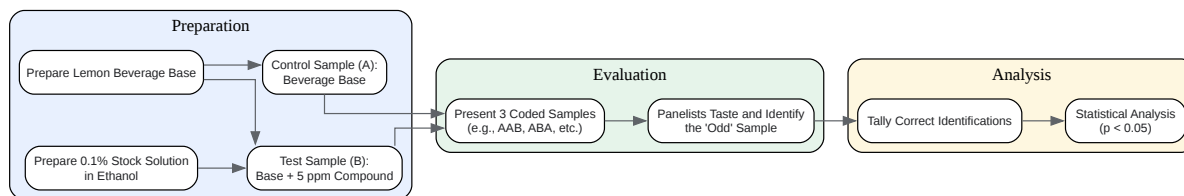
- Stock Solution Preparation:
 - Prepare a 0.1% (w/v) stock solution of **2-Cyclopentylcyclopentanone** in food-grade ethanol. The use of a solvent is necessary due to the compound's poor water solubility.
- Beverage Base Preparation:
 - Prepare a sufficient quantity of the beverage base by dissolving sucrose (e.g., 8% w/v), citric acid (e.g., 0.15% w/v), and a standard lemon flavor in deionized water.
- Sample Preparation:
 - Control Sample (A): The beverage base without any additions.
 - Test Sample (B): Add the **2-Cyclopentylcyclopentanone** stock solution to the beverage base to achieve a final concentration of 5 ppm. Ensure thorough mixing.
- Sensory Panel Setup:
 - Recruit a panel of at least 20-30 individuals.
 - Conduct the test in a controlled environment with minimal distractions.[\[11\]](#)
- Triangle Test Presentation:
 - For each panelist, present three coded samples in a randomized order. Two samples will be identical (either A or B), and one will be different. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.
- Evaluation:
 - Instruct the panelists to taste each sample from left to right.
 - Ask them to identify the sample that is different from the other two.

- Provide palate cleansers for use between samples.
- Data Analysis:
 - Tally the number of correct identifications.
 - Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (typically $p < 0.05$).

Causality Behind Experimental Choices:

- Triangle Test: Chosen for its statistical power in detecting small differences.
- Ethanol as a Solvent: Necessary for incorporating the hydrophobic **2-Cyclopentylcyclopentanone** into an aqueous beverage system. The concentration is kept low to minimize its own sensory impact.
- Palate Cleansers: Essential to prevent sensory fatigue and carryover effects between samples.
- Controlled Environment: Minimizes external biases that could influence sensory perception.

Diagram of the Sensory Evaluation Workflow



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